

Application Notes: Step-by-Step Guide for a CCNDBP1 siRNA Experiment

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Compound of Interest

Compound Name: CCNDBP1 Human Pre-designed
siRNA Set A

Cat. No.: B10854636

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Audience: Researchers, scientists, and drug development professionals.

Introduction Cyclin D1 Binding Protein 1 (CCNDBP1), also known as GCIP, is a protein that plays a significant role in cell cycle regulation and tumorigenesis.[1][2] It is considered a tumor suppressor that functions by interacting with Cyclin D1, which is a key regulator of cell cycle progression.[3][4][5][6] The CCNDBP1 protein can inhibit the phosphorylation of the Retinoblastoma (Rb) protein by the Cyclin D1/CDK4 complex, thereby blocking E2F1-mediated transcription and negatively regulating the cell cycle.[4][7][8][9] Recent studies have also implicated CCNDBP1 in the DNA damage response through the ATM-CHK2 pathway.[10] Given its role in suppressing cell proliferation, CCNDBP1 is a gene of interest in cancer research. Silencing CCNDBP1 using small interfering RNA (siRNA) is a powerful technique to study its function and the downstream consequences of its loss in cancer cells.

This document provides a comprehensive, step-by-step guide for performing an siRNA-mediated knockdown of CCNDBP1, including detailed protocols for transfection, validation of knockdown at both the mRNA and protein levels, and a functional assay to assess the impact on cell viability.

CCNDBP1 Signaling Pathway

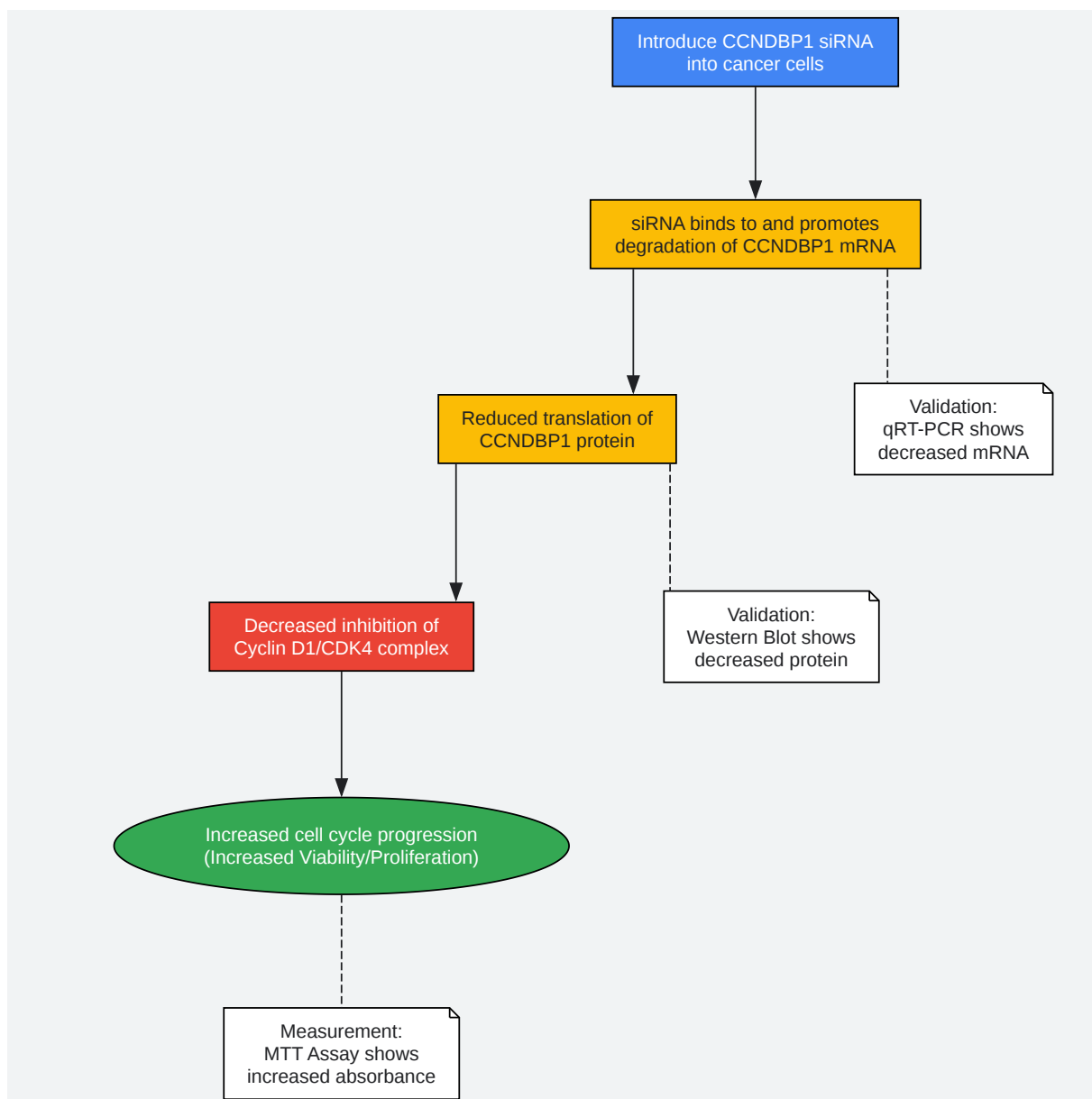
CCNDBP1 exerts its tumor-suppressive function primarily by modulating the Cyclin D1/CDK4/Rb/E2F signaling axis, a critical pathway controlling the G1/S transition of the cell cycle.^{[3][7]} It can also be involved in DNA damage response mechanisms.^[10]

Caption: CCNDBP1 signaling in cell cycle control and DNA damage response.

Experimental Workflow

The overall workflow for a CCNDBP1 siRNA experiment involves several key stages, from initial cell culture preparation to the final analysis of functional outcomes. This process ensures that the observed effects are directly attributable to the specific knockdown of the target gene.





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